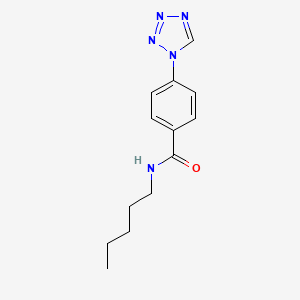

N-pentyl-4-(1H-tetrazol-1-yl)benzamide

Description

Significance of Tetrazole and Benzamide (B126) Moieties in Contemporary Chemical Biology and Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a versatile functional group in medicinal chemistry. numberanalytics.comresearchgate.net Though not found in natural products, its synthetic accessibility and unique physicochemical properties have led to its widespread use. lifechemicals.com Tetrazoles are often employed as metabolically stable bioisosteres for carboxylic acids, enhancing the drug-like properties of molecules by improving lipophilicity and metabolic stability. lifechemicals.comnih.gov This has led to their incorporation into numerous marketed drugs with a broad spectrum of biological activities, including antibacterial, antihypertensive, and anticancer agents. lifechemicals.comnih.govanjs.edu.iq The high nitrogen content and thermal stability of tetrazoles also make them valuable in materials science, where they are used in the synthesis of energetic materials and as ligands in coordination chemistry. numberanalytics.com

Similarly, the benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental building block in the synthesis of a wide array of pharmaceuticals. solubilityofthings.comontosight.ai Benzamide derivatives are known to possess a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. walshmedicalmedia.comresearchgate.net The amide bond is a crucial feature in many biological processes, and its presence in the benzamide structure allows for key interactions with biological targets. researchgate.net The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the biological and pharmacokinetic profiles of drug candidates. ontosight.ai

The strategic combination of tetrazole and benzamide functionalities within a single molecular framework has given rise to a rich area of chemical research, leading to the discovery of compounds with novel and enhanced biological activities.

Overview of N-pentyl-4-(1H-tetrazol-1-yl)benzamide within the Context of Advanced Benzamide and Tetrazole Chemistry

This compound is a molecule that elegantly integrates the key features of both tetrazole and benzamide chemistry. This compound has been a subject of interest in medicinal chemistry research, particularly for its activity as a potent agonist of GPR35, a receptor implicated in inflammatory and metabolic diseases. vulcanchem.com

The synthesis of this compound typically involves a multi-step process. evitachem.com One common synthetic route includes the formation of the tetrazole ring, which can be achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.combeilstein-journals.org This is often followed by an amide coupling reaction between the tetrazole-containing benzoic acid and pentylamine. vulcanchem.com

The chemical structure of this compound, with its distinct tetrazole and benzamide components, allows for a range of potential applications in various fields. Beyond its demonstrated biological activity, its structural motifs suggest potential uses in agricultural chemistry as a pesticide or fungicide, and in material science for incorporation into polymers. smolecule.com

The study of this compound and its analogues contributes to a deeper understanding of structure-activity relationships (SAR). For instance, research has shown that the position of substituents on the benzamide ring and the length of the alkyl chain can significantly influence the compound's biological activity. vulcanchem.com This knowledge is invaluable for the rational design of new and more effective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C13H17N5O |

|---|---|

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-pentyl-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H17N5O/c1-2-3-4-9-14-13(19)11-5-7-12(8-6-11)18-10-15-16-17-18/h5-8,10H,2-4,9H2,1H3,(H,14,19) |

InChI Key |

XBSQSLLWOAGRDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N Pentyl 4 1h Tetrazol 1 Yl Benzamide and Its Structural Analogues

Strategic Approaches for Tetrazole Ring Formation

The synthesis of the tetrazole moiety is a cornerstone in the preparation of N-pentyl-4-(1H-tetrazol-1-yl)benzamide and related compounds. Various methods have been developed, ranging from traditional cycloadditions to innovative catalytic procedures.

Cycloaddition Reactions (e.g., [3+2] Azide-Nitrile Cycloadditions) in Tetrazole Synthesis

The [3+2] cycloaddition of azides with nitriles is a fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles. acs.orgnih.gov This reaction, first reported by Hantzsch and his colleagues in 1901, involves the reaction of a nitrile with hydrazoic acid. thieme-connect.com Over the years, this method has been refined to improve safety and efficiency, often replacing the highly toxic and explosive hydrazoic acid with safer azide (B81097) sources like sodium azide. thieme-connect.com

The mechanism of this reaction can be complex and is a subject of ongoing study. It is generally accepted that the reaction can proceed through a concerted [2+3] cycloaddition pathway. acs.org However, density functional theory (DFT) calculations suggest that a stepwise mechanism involving a nitrile activation step to form an imidoyl azide, which then cyclizes, may also be operative. acs.orgnih.gov The reaction is often catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org A variety of catalysts, including zinc salts, have been shown to be effective in promoting this transformation, often in more environmentally friendly solvents like water. organic-chemistry.org

The scope of the azide-nitrile cycloaddition is broad, accommodating a wide range of nitriles. acs.org This versatility makes it a powerful tool for the synthesis of diverse tetrazole-containing compounds. nih.gov

Alternative and Emerging Methodologies for Tetrazole Scaffold Construction

Beyond the classical azide-nitrile cycloaddition, several alternative and emerging methodologies for the construction of the tetrazole scaffold have been developed. These methods often aim to improve reaction conditions, yields, and substrate scope.

One significant approach is the use of multicomponent reactions (MCRs). rsc.org For instance, a one-pot reaction of an amine or organic nitrile with triethyl orthoformate or an aldehyde and sodium azide can efficiently produce tetrazole derivatives. rsc.orgresearchgate.net This strategy offers the advantage of building molecular complexity in a single step from simple starting materials. nih.gov

The development of novel catalytic systems has also been a major focus. Cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. acs.orgnih.gov Organocatalysts, generated in situ, can also accelerate the azide-nitrile coupling under neutral conditions, often enhanced by microwave heating. organic-chemistry.org Microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields. thieme-connect.comnumberanalytics.com

Other innovative methods include the synthesis of tetrazoles from amidines and guanidines in an aqueous environment using FSO₂N₃, and the conversion of amides directly to tetrazoles using reagents like diphenyl phosphorazidate. organic-chemistry.org These emerging methodologies provide synthetic chemists with a broader toolkit for the construction of the tetrazole ring, enabling the synthesis of complex and functionally diverse molecules. numberanalytics.com

Methodologies for Amide Bond Formation within the Benzamide (B126) Core

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is one of the most frequently performed reactions in organic chemistry, with numerous methods available. rsc.org

A common and effective method involves the use of coupling agents to activate the carboxylic acid moiety of 4-(1H-tetrazol-1-yl)benzoic acid for reaction with pentylamine. vulcanchem.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently employed for this purpose. vulcanchem.com The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. vulcanchem.com

Recent advancements have focused on developing more environmentally friendly and efficient methods. For example, solvent-free procedures using methoxysilanes as coupling agents have been reported to produce amides in good to excellent yields without the need for an inert atmosphere. rsc.org One-pot conversions of carboxylic acids to amides, avoiding traditional coupling reagents, represent a green chemistry approach to this fundamental transformation. rsc.org The choice of method often depends on the specific substrates and the desired scale of the reaction.

Targeted Synthesis of this compound

The specific synthesis of this compound typically involves a two-step process: formation of the tetrazole-containing benzoic acid followed by amide bond formation with pentylamine. vulcanchem.com

Elucidation of Reaction Pathways and Optimization of Conditions for Pentyl Chain Integration

The integration of the pentyl chain is achieved through the amide coupling reaction between 4-(1H-tetrazol-1-yl)benzoic acid and pentylamine. vulcanchem.com Optimization of this step is crucial for maximizing yield and purity.

Key parameters that are often optimized include:

Temperature: Maintaining a controlled temperature, for instance, between 25–30°C, can prevent thermal degradation of the reactants and products. vulcanchem.com

Catalyst: The use of a catalyst such as DMAP can significantly increase the reaction rate. vulcanchem.com

Solvent: The choice of solvent is important for ensuring the solubility of the reactants and facilitating the reaction.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to ensure complete conversion without the formation of byproducts.

The reaction pathway involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack of the pentylamine to form a tetrahedral intermediate, which then collapses to form the amide bond.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Once synthesized, the structure and purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. researchgate.net The ¹H NMR spectrum would show characteristic signals for the protons of the pentyl chain, the aromatic ring, and the tetrazole ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Key absorptions would include those for the N-H and C=O stretching of the amide group, and vibrations associated with the aromatic and tetrazole rings. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. researchgate.net

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high accuracy. mdpi.com Reversed-phase HPLC is a common method for the analysis of benzamide derivatives. nih.gov

Silica Gel Chromatography: This is a standard purification technique used to isolate the desired product from any unreacted starting materials or byproducts. vulcanchem.com A typical eluent system for the purification of this compound is a mixture of ethyl acetate (B1210297) and hexane. vulcanchem.com

These advanced analytical methods are indispensable for ensuring the quality and structural integrity of the synthesized this compound.

Principles of Sustainable Chemistry and Green Synthesis in Tetrazole-Benzamide Production

The production of specialized chemical compounds like this compound and its analogues is increasingly being guided by the principles of sustainable chemistry and green synthesis. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.comnih.gov The application of these principles in the synthesis of tetrazole-benzamide derivatives is an area of active research, focusing on developing more benign and efficient methodologies.

A primary focus of green chemistry is the reduction or elimination of hazardous substances and waste. chemmethod.comchemmethod.com Traditional synthetic routes for tetrazoles and benzamides often involve the use of toxic reagents, hazardous solvents, and harsh reaction conditions, leading to significant environmental concerns. nih.gov Green synthetic approaches seek to address these issues through several key strategies.

One of the core tenets of green chemistry is the use of safer solvents and reaction media. mdpi.com Researchers have explored the use of water, ionic liquids, and deep eutectic solvents as alternatives to volatile organic compounds (VOCs) in the synthesis of benzimidazole (B57391) derivatives, which are structurally related to the benzamide portion of the target molecule. nih.govmdpi.com For instance, the synthesis of guanidinyltetrazoles and 5-substituted 1H-tetrazoles has been successfully demonstrated in water under microwave irradiation, offering an environmentally benign protocol. daneshyari.com

Another key principle is the use of catalysts to improve reaction efficiency and reduce waste. Catalytic reactions are often more selective and require milder conditions than stoichiometric reactions. In the synthesis of tetrazole derivatives, various catalysts, including copper (II) complexes and Lewis acids like zinc bromide, have been employed to facilitate the [3+2] cycloaddition of azides to nitriles, a key step in tetrazole ring formation. daneshyari.comjchr.org The use of reusable catalysts is also a significant aspect of green synthesis, although this is an area that requires further development for tetrazole-benzamide production.

Energy efficiency is another critical component of green synthesis. nih.gov The use of alternative energy sources such as microwave irradiation and visible light can significantly reduce reaction times and energy consumption compared to conventional heating methods. daneshyari.comresearchgate.net For example, microwave-assisted synthesis has been shown to accelerate the formation of tetrazole derivatives in water, leading to excellent yields in a shorter time frame. daneshyari.com

Multicomponent reactions (MCRs) represent a powerful strategy in green synthesis as they enhance atom economy by combining multiple starting materials in a single step to form a complex product, thereby minimizing the number of synthetic steps and the generation of by-products. benthamdirect.com The Ugi-azide reaction is a notable example of an MCR used for the synthesis of tetrazole derivatives. benthamdirect.com

The following table summarizes some of the green chemistry principles and their application in the synthesis of tetrazole and benzamide derivatives, which are relevant to the production of this compound and its analogues.

Table 1: Application of Green Chemistry Principles in the Synthesis of Tetrazole-Benzamide Scaffolds

| Green Chemistry Principle | Application in Tetrazole-Benzamide Synthesis | Research Findings |

|---|---|---|

| Use of Greener Solvents | Replacement of volatile organic compounds (VOCs) with water, ionic liquids, or deep eutectic solvents. nih.govmdpi.com | Synthesis of tetrazole derivatives has been successfully carried out in water, significantly reducing the environmental impact of the process. daneshyari.com |

| Catalysis | Employment of catalysts to enhance reaction efficiency and selectivity, and to enable milder reaction conditions. | Copper (II) complexes and Lewis acids have been shown to effectively catalyze the formation of the tetrazole ring. daneshyari.comjchr.org |

| Energy Efficiency | Utilization of alternative energy sources like microwave irradiation or visible light to reduce energy consumption and reaction times. nih.gov | Microwave-assisted synthesis has been demonstrated to accelerate the formation of tetrazoles in aqueous media, leading to high yields. daneshyari.com |

| Atom Economy | Design of synthetic routes that maximize the incorporation of all materials used in the process into the final product, often through multicomponent reactions. benthamdirect.com | The Ugi-azide reaction, a multicomponent reaction, provides an efficient pathway for the synthesis of tetrazole derivatives. benthamdirect.com |

While significant progress has been made in applying green chemistry principles to the synthesis of tetrazole and benzamide derivatives, the development of a fully sustainable and green synthesis for this compound remains an ongoing challenge. Future research will likely focus on the integration of multiple green chemistry principles into a single, streamlined synthetic process.

Molecular Structure and Conformational Analysis of N Pentyl 4 1h Tetrazol 1 Yl Benzamide

Conformational Dynamics and Preferred Orientations of the Pentyl Chain and Benzamide (B126) Scaffold

The conformational landscape of N-pentyl-4-(1H-tetrazol-1-yl)benzamide is largely dictated by the rotational freedom around the single bonds within the pentyl chain and the benzamide core. The pentyl group, a five-carbon alkyl chain, exhibits significant flexibility. wikipedia.orgencyclopedia.com Rotation around the C-C single bonds allows the chain to adopt numerous conformations. The most stable arrangements, however, are the staggered conformations, where the hydrogen atoms and adjacent carbon groups are positioned to minimize steric hindrance. libretexts.org Specifically, the anti conformation, with a dihedral angle of 180° between successive carbon atoms, represents the lowest energy state. libretexts.org Gauche interactions, where bulky groups are at a 60° dihedral angle, introduce some steric strain and are therefore of slightly higher energy. libretexts.orgkhanacademy.org The pentyl chain is thus likely to exist as a dynamic ensemble of these staggered conformers.

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide group, has its own distinct conformational characteristics. The amide bond (C-N) possesses a significant degree of double-bond character due to resonance, which restricts rotation and enforces a planar geometry for the O=C-N-H atoms. nih.govmontana.edu Consequently, two primary conformers can arise from rotation around the C-N bond in N-substituted amides, often designated as syn and anti or E/Z isomers. nih.govmdpi.com The energy barrier for this rotation is substantial, typically in the range of 12-23 kcal/mol for various amides, which can lead to the presence of distinct rotamers at room temperature. nih.govmontana.edunih.gov For this compound, the orientation of the pentyl group relative to the carbonyl group will define the preferred conformation.

| Parameter | Description | Typical Values/Characteristics |

| Pentyl Chain Dihedral Angles | The angle between groups on adjacent carbon atoms. | Prefers staggered conformations (anti and gauche) to minimize steric strain. |

| Amide C-N Bond | The bond connecting the carbonyl carbon and the nitrogen atom. | Exhibits partial double-bond character, leading to a high rotational barrier and planar geometry. |

| Benzamide Scaffold | The phenyl ring and the attached amide group. | The relative orientation is determined by rotation around the C(phenyl)-C(carbonyl) bond. |

This table provides a summary of the key conformational parameters for this compound.

Investigation of Tautomeric Equilibria and Isomerism within the 1H-Tetrazole Moiety

The tetrazole ring is a key functional group in this molecule, and its electronic structure is subject to tautomerism. researchgate.netresearchgate.net Tautomers are isomers that readily interconvert, typically through the migration of a proton. For a substituted tetrazole, the proton on the ring can reside on different nitrogen atoms, leading to distinct tautomeric forms. The primary tautomeric equilibrium for a 1-substituted tetrazole involves the 1H and 2H forms. researchgate.netnih.gov

In this compound, the phenyl group is attached to the N1 position of the tetrazole ring. However, it is crucial to consider the possibility of the existence of the corresponding 2H-tetrazole isomer, N-pentyl-4-(2H-tetrazol-1-yl)benzamide, which could potentially arise during synthesis or exist in equilibrium, although the 1-substituted isomer is generally specified. Theoretical calculations on simple tetrazoles have shown that the 1H tautomer is generally more stable than the 2H tautomer, though the energy difference can be small. nih.gov The relative stability of these tautomers can be influenced by the nature of the substituent and the surrounding environment.

The attachment of the benzamide group at the 4-position of the phenyl ring also introduces the possibility of regioisomerism, depending on the synthetic route. However, the specified nomenclature designates the 4-position for the tetrazolyl group.

| Tautomer/Isomer | Description | Relative Stability |

| 1H-Tetrazole | The proton is on the nitrogen atom at position 1 of the tetrazole ring. As the phenyl group is at N1, this refers to the fundamental structure. | Generally the more stable tautomer in simple tetrazoles. nih.gov |

| 2H-Tetrazole | The proton is on the nitrogen atom at position 2. This would represent a distinct isomer. | Generally less stable than the 1H tautomer in simple tetrazoles. nih.gov |

This table outlines the main tautomeric and isomeric considerations for the tetrazole moiety in the context of the title compound.

Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Influence on Molecular Architecture

The three-dimensional structure of this compound can be further stabilized by various intramolecular interactions. While there are no conventional strong hydrogen bond donors and acceptors in close proximity to form classic intramolecular hydrogen bonds, weaker interactions can play a significant role in dictating the preferred conformation.

The propensity of amide moieties to participate in hydrogen bonding is well-documented, although this is often in an intermolecular context. nih.govmdpi.com However, intramolecular hydrogen bonding has been observed in certain substituted benzamides, where it can significantly influence the conformation. nih.govresearchgate.net In the case of this compound, the relative orientation of the benzamide and tetrazole moieties could be influenced by dipole-dipole interactions or other non-covalent forces. The planarity of the benzamide group and the tetrazole ring could facilitate stabilizing π-π stacking interactions if the molecule adopts a folded conformation, though this is less likely to be a dominant intramolecular force.

| Potential Interaction | Donor | Acceptor | Influence on Molecular Architecture |

| C-H···N Hydrogen Bond | C-H from pentyl chain or phenyl ring | Nitrogen atoms of the tetrazole ring | Could influence the orientation of the pentyl chain and the relative positioning of the two aromatic rings. |

| C-H···O Hydrogen Bond | C-H from pentyl chain or phenyl ring | Carbonyl oxygen of the amide group | May affect the conformation of the pentyl chain relative to the benzamide scaffold. |

| Dipole-Dipole Interactions | Polar bonds within the amide and tetrazole groups | Can influence the overall preferred spatial arrangement of the functional groups. |

This table summarizes the potential intramolecular interactions that could contribute to the conformational stability of this compound.

Computational Chemistry and in Silico Modeling for N Pentyl 4 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT is used to determine the optimized molecular geometry and to calculate various electronic descriptors that govern a molecule's stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.netmdpi.com

For tetrazole-containing compounds, DFT calculations are frequently employed to analyze the electronic structure and predict sites of reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. sci-hub.se In studies of novel tetrazole analogues, DFT has been used to calculate total energy, which indicates stability, and to generate molecular electrostatic potential (MEP) maps. researchgate.net MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Theoretical studies on N-benzoyl 5-(aminomethyl)tetrazole, a structural analogue, have used DFT to rationalize the regioselectivity of N-alkylation reactions, providing justifications for experimentally observed product ratios. mdpi.com Such calculations help in understanding how the electronic environment of the tetrazole ring influences its reaction mechanisms.

Table 1: Representative Electronic Properties of Benzamide (B126)/Tetrazole Analogues Calculated via DFT

| Descriptor | Significance | Typical Findings for Analogues |

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | In designed benzamide derivatives, HOMO levels range from -6.21 eV to -6.44 eV. sci-hub.se |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | LUMO levels for the same benzamide derivatives range from -0.72 eV to -1.06 eV. sci-hub.se |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. | Energy gaps for benzamide derivatives are typically above 5.3 eV, indicating good stability. sci-hub.se |

| Dipole Moment | Measures the polarity of the molecule, affecting solubility and binding. | Tetrazole analogues possess significant dipole moments, influencing hydrogen bond formation and solubility. researchgate.net |

| MEP Analysis | Identifies sites for electrophilic and nucleophilic attack. | For tetrazole aminides, the N5 atom shows a large negative charge, indicating a site for interaction with polar solvents or electrophiles. beilstein-journals.org |

Note: The data presented are illustrative and derived from studies on various benzamide and tetrazole analogues, not specifically N-pentyl-4-(1H-tetrazol-1-yl)benzamide.

Molecular Docking Simulations for Prediction of Ligand-Receptor Complex Geometries and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to screen for potential drug candidates by estimating the strength of the interaction, commonly expressed as a binding energy or docking score.

In the context of tetrazole-benzamide scaffolds, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, docking studies on novel tetrazole analogues against the main protease of SARS-CoV-2 (Mpro) have revealed potent inhibitory potential. One analogue, compound 4g, demonstrated excellent binding with a full-fitness score of –1189.12 and a binding energy (ΔG) of –7.19 kcal/mol, forming hydrogen bonds with key amino acid residues like GLN, THR, and HSD. researchgate.net Similarly, docking of tetrazole derivatives into the active site of the sterol 14-alpha demethylase enzyme of Candida albicans has been used to rationalize their antifungal activity. cumhuriyet.edu.trajgreenchem.com

The binding mode of tetrazoles often mimics that of carboxylic acids, a key feature of their role as bioisosteres. nih.gov Docking simulations show that the tetrazole ring can participate in a dense network of hydrogen bonds and electrostatic interactions. nih.gov For example, in a complex with the Keap1 Kelch domain, a tetrazole moiety was shown to form a "sandwich" charge-charge interaction between two positively charged arginine residues. nih.gov This ability to form multiple, strong interactions contributes to the high binding affinities observed for many tetrazole-containing ligands.

Table 2: Examples of Molecular Docking Results for Tetrazole-Containing Analogues

| Ligand Class | Protein Target | Binding Energy / Score | Key Interactions Observed |

| Tetrazole-Thioamide Derivatives | 4OR7 (E. faecalis) | -7.8 kcal/mol | Higher binding affinity than the control drug, cefazolin. nih.gov |

| Tetrazole-S-Alkyl Derivatives | Sterol 14-alpha demethylase (C. albicans) | Not specified | Used to predict and rationalize antifungal activity. cumhuriyet.edu.tr |

| 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides | α-Amylase | -123.47 kcal/mol (MolDock Score) | Hydrogen bonding with active site amino acids. researchgate.net |

| Bis-tetrazole Acetamides | Caspase-3 | -10.0 kJ/mol | Strong interaction, indicating potential as a therapeutic agent. researchgate.net |

| Bis-tetrazole Acetamides | TP53 / NF-KAPPA-B | -11.8 / -10.9 kJ/mol | Potent interactions, suggesting anticancer potential. researchgate.net |

Note: The data are from studies on various tetrazole derivatives and are presented to illustrate the application of molecular docking to this class of compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Analysis of Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and assess the stability of a ligand-receptor complex in a dynamic environment that mimics physiological conditions. tandfonline.comdntb.gov.uarsc.org

For benzamide and tetrazole derivatives, MD simulations are used to validate the stability of binding poses obtained from molecular docking. tandfonline.com A simulation of a ligand-protein complex, typically run for nanoseconds, can reveal whether the key interactions are maintained over time. researchgate.net Important metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. tandfonline.com

In a study of a benzamide derivative with antitumor activity, a 100 ns MD simulation was performed on its complex with the target protein (PDB ID: 3AGC) to confirm its stability. tandfonline.com Similarly, MD simulations were used to strengthen the findings from docking studies of bis-tetrazole acetamides, confirming the stability of their potent interactions with cancer-related proteins like caspase-3. researchgate.net The conformational flexibility of the N-pentyl group in this compound would be particularly amenable to study via MD, as this method can explore how different conformations of the alkyl chain affect binding and interaction with a receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction, Pharmacophore Generation, and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds and guide the design of more effective analogues. researchgate.net

QSAR studies have been successfully applied to large sets of tetrazole derivatives to predict various biological activities and toxicities. For example, QSAR models were constructed to predict the acute oral toxicity of 111 tetrazole compounds in rats and mice, helping to mitigate potential health and environmental risks of new derivatives. nih.gov In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 1,2,4,5-tetrazine (B1199680) derivatives with antitumor activity. nih.gov These models generated contour maps that visually represent regions where steric bulk or electrostatic charge modifications would likely enhance or diminish biological activity, providing a clear roadmap for lead optimization.

Pharmacophore generation is a crucial aspect of ligand-based design that often stems from QSAR insights. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor and elicit a biological response. The tetrazole moiety itself is considered an important pharmacophore in medicinal chemistry, often acting as a bioisosteric replacement for a carboxylic acid group. hilarispublisher.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Tetrazole Analogues

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Relates to basic drug-likeness properties (e.g., Lipinski's Rule of Five). |

| Topological | Connectivity Indices, Kappa Shape Indices | Encodes information about molecular size, shape, and branching. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic characteristics and reactivity of the molecule. researchgate.net |

| 3D Descriptors | van der Waals Surface Area, Polar Surface Area (TPSA) | Relates to molecular size, shape, and ability to permeate membranes. |

Advanced Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogue Discovery

Building on the principles of QSAR and pharmacophore modeling, virtual screening is a powerful computational strategy for identifying novel hit compounds from vast chemical libraries. medium.com A pharmacophore model can be used as a 3D query to rapidly screen databases containing millions or even billions of compounds, filtering for molecules that match the required geometric and chemical features for biological activity.

This approach is highly effective for discovering new scaffolds. The process often involves a hierarchical workflow where an initial rapid screen using a pharmacophore or simple docking is followed by more rigorous and computationally expensive docking protocols for a smaller subset of promising hits. researchgate.net This methodology has been applied to discover novel tetrazole-containing compounds for various therapeutic targets. For example, an extensive in silico screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives was performed to identify potential next-generation antibiotics. The screening identified several compounds with strong binding affinities and favorable pharmacokinetic profiles. researchgate.net

The tetrazole moiety is often incorporated into "building blocks" for use in creating large, diverse virtual libraries for screening. nih.govbeilstein-archives.orgresearchgate.netbeilstein-journals.org By using tetrazole aldehydes or other functionalized tetrazoles in virtual multicomponent reactions, chemists can generate vast libraries of novel, drug-like molecules that are synthetically accessible. beilstein-archives.orgbeilstein-journals.org This strategy accelerates the discovery of new lead compounds by exploring a much larger chemical space than what is possible through traditional synthesis and screening alone. medium.com

Emerging Research Avenues and Future Directions for Tetrazole Benzamide Compounds

N-pentyl-4-(1H-tetrazol-1-yl)benzamide as a Molecular Probe in Fundamental Biochemical Researchvulcanchem.com

This compound has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35). This receptor is implicated in a range of physiological and pathological processes, including inflammatory and metabolic diseases. The agonistic activity of this compound allows it to serve as a valuable molecular probe for elucidating the complex biology of GPR35.

As a molecular probe, this compound can be utilized in several key areas of biochemical research:

Receptor Activation and Signaling: By selectively activating GPR35, the compound enables researchers to study the specific downstream signaling cascades initiated by the receptor. This includes monitoring changes in second messengers, protein phosphorylation events, and gene expression patterns, providing a clearer picture of the receptor's function within the cell.

Target Validation: The ability to selectively modulate GPR35 activity with this small molecule helps to validate the receptor as a viable therapeutic target for various diseases. Observing the physiological or pathological effects of GPR35 activation in cellular and preclinical models can confirm its role in disease progression.

Competitive Binding Assays: The compound can be used in competitive binding assays to screen for and characterize other novel ligands for GPR35. By competing for the same binding site, it helps determine the affinity and potency of newly discovered compounds, accelerating the drug discovery process.

The utility of a compound as a molecular probe is dependent on its specificity and potency. The high potency of this compound makes it a powerful tool for stimulating GPR35-mediated responses, thereby facilitating a deeper understanding of the receptor's role in health and disease.

Rational Design and De Novo Synthesis of Novel Tetrazole-Benzamide Scaffolds with Tuned Biological Properties

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. The tetrazole-benzamide scaffold, exemplified by this compound, is particularly amenable to this approach. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often introduced to improve metabolic stability, lipophilicity, and membrane permeability of a drug candidate. beilstein-journals.orgnih.gov

Strategies for designing novel tetrazole-benzamide scaffolds include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are performed to understand how chemical changes affect biological activity. For the this compound scaffold, this involves altering the length and branching of the N-alkyl chain (the pentyl group), introducing various substituents onto the benzamide (B126) phenyl ring, and exploring different isomers of the tetrazole ring. researchgate.net

Bioisosteric Replacement: Beyond the tetrazole-acid replacement, other parts of the molecule can be swapped with functional groups that have similar steric and electronic properties to modulate activity, selectivity, or pharmacokinetic profiles.

De Novo Synthesis: Advanced synthetic methodologies, particularly multicomponent reactions (MCRs) like the Ugi and Passerini reactions, enable the rapid assembly of complex and diverse libraries of tetrazole-containing molecules from simple, readily available building blocks. beilstein-journals.orgnih.govnih.gov This approach allows for the efficient exploration of a vast chemical space to identify novel compounds with desired biological properties. Recent strategies have focused on using diversely protected tetrazole aldehydes as versatile building blocks for MCRs, further expanding the accessible range of complex, drug-like molecules. researchgate.netnih.gov

The table below illustrates a hypothetical SAR study for a generic tetrazole-benzamide scaffold, demonstrating how systematic modifications can be used to tune biological properties.

| Scaffold Modification | Rationale | Potential Outcome |

| Varying N-Alkyl Chain Length | Explore hydrophobic pocket interactions | Increased or decreased binding affinity and potency |

| Adding Substituents to Benzamide Ring (e.g., -Cl, -OCH3) | Modulate electronic properties and explore additional binding interactions | Enhanced selectivity for the target receptor over related subtypes |

| Changing Tetrazole Isomer Position | Alter the geometry and hydrogen bonding capacity of the molecule | Different binding mode or altered receptor activation profile |

| Replacing Benzamide with other Aromatic Systems | Explore different core structures for novel intellectual property | Discovery of entirely new classes of active compounds |

Exploration of Polypharmacology and Multi-Target Ligand Design Strategies Incorporating Tetrazole-Benzamide Motifs

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways and targets. frontiersin.orgnih.gov The traditional "one molecule, one target" approach to drug design is often insufficient for these conditions. Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising strategy. frontiersin.org Multi-target-directed ligands (MTDLs) are intentionally designed to interact with two or more distinct biological targets. nih.govresearchgate.net

The tetrazole-benzamide motif is an attractive component for inclusion in MTDL design due to its favorable drug-like properties and synthetic tractability. Design strategies for incorporating this scaffold into MTDLs include:

Pharmacophore Hybridization: This involves merging the structural features of two different pharmacophores, each responsible for activity at a distinct target, into a single molecule. For example, the tetrazole-benzamide core could be linked to another pharmacophore known to inhibit a key enzyme, resulting in a dual-action compound.

Scaffold Decoration: A central tetrazole-benzamide scaffold can be "decorated" with various functional groups positioned to interact with different binding sites on one or more target proteins. This approach allows for the fine-tuning of activity at each target.

Research into benzamide-based hybrids has shown promise in developing agents for Alzheimer's disease by combining functionalities like monoamine oxidase B (MAO-B) inhibition and iron chelation into a single molecule. nih.gov Similarly, the tetrazole-benzamide scaffold could be rationally modified to target multiple components of a disease pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Integration of Artificial Intelligence and Machine Learning Methodologies in Tetrazole-Benzamide Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and improving the efficiency of identifying and optimizing drug candidates. nih.govnih.govijettjournal.org These computational tools can be powerfully applied to the discovery of novel tetrazole-benzamide compounds.

Key applications of AI/ML in this context include:

Virtual Screening: ML models can be trained on large datasets of known compounds and their biological activities to rapidly screen vast virtual libraries of tetrazole-benzamide derivatives. This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): AI algorithms can build sophisticated QSAR models that correlate the structural features of tetrazole-benzamide compounds with their biological activities. These models can predict the potency of novel, un-synthesized analogs, guiding the rational design process. ijettjournal.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high binding affinity for a target and favorable pharmacokinetic profiles. These models can generate novel tetrazole-benzamide scaffolds that chemists may not have conceived of through traditional methods.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its success as a drug. AI models can predict these properties based on a molecule's structure, allowing for the early deselection of candidates likely to fail in later stages of development. nih.gov

Computational Chemistry Integration: AI can augment physics-based computational methods like Density Functional Theory (DFT), which are used to study the electronic structure and reactivity of molecules. mdpi.comresearchgate.netnih.gov This synergy can provide deeper insights into ligand-receptor interactions and reaction mechanisms.

The table below summarizes how AI and ML can be applied throughout the drug discovery pipeline for tetrazole-benzamide compounds.

| Discovery Phase | AI/ML Application | Objective |

| Target Identification | Natural Language Processing (NLP), Network Analysis | Identify and validate novel biological targets by analyzing scientific literature and biological data. |

| Hit Identification | Virtual Screening, Machine Learning Models | Screen millions of virtual compounds to find initial "hits" that bind to the target. mdpi.com |

| Lead Optimization | QSAR, Generative Models, ADMET Prediction | Rationally design and modify hit compounds to improve potency, selectivity, and drug-like properties. nih.govijettjournal.org |

| Preclinical Studies | Predictive Toxicity Modeling | Predict potential toxicities before animal testing, reducing costs and ethical concerns. |

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of tetrazole-benzamide derivatives to discover and optimize the next generation of therapeutic agents.

Q & A

Q. What are the common synthetic routes for N-pentyl-4-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves coupling a benzamide precursor with a tetrazole-containing moiety. For example, nucleophilic substitution reactions using 4-(1H-tetrazol-1-yl)aniline derivatives () can be coupled with pentyl-activated carbonyl groups. A reflux setup with polar aprotic solvents like acetonitrile, in the presence of a base (e.g., K₂CO₃), is often employed to facilitate the reaction . Purification via column chromatography (e.g., chloroform:methanol mixtures) and crystallization from ethers or alcohols is standard .

Q. How is this compound characterized experimentally?

Characterization relies on spectroscopic and analytical methods:

- NMR : ¹H and ¹³C NMR confirm the pentyl chain integration and tetrazole ring substitution patterns (e.g., δ 8.8 ppm for tetrazole protons) .

- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Diffraction (XRD) : Resolves crystal packing and supramolecular interactions, critical for polymorphism studies .

Q. What solvents are optimal for solubilizing this compound?

The compound’s solubility is influenced by the tetrazole’s polarity and pentyl chain’s hydrophobicity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are effective for reactions, while methanol or ethanol is suitable for crystallization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies should systematically modify:

- Tetrazole substitution : Compare 1H- vs. 2H-tetrazole isomers to assess bioisosteric effects on receptor binding .

- Pentyl chain length : Test shorter/longer alkyl chains to optimize lipophilicity and membrane permeability .

- Benzamide para-substituents : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to evaluate electronic effects on activity . Biological assays (e.g., enzyme inhibition) and computational docking (see below) validate modifications .

Q. What computational methods are suitable for studying its interactions with biological targets?

- Molecular Docking : Use software like AutoDock or Schrödinger to model binding to enzymes (e.g., EP2 receptors, as in ). Focus on tetrazole’s hydrogen-bonding capacity and benzamide’s hydrophobic interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Hirshfeld Surface Analysis : Map intermolecular interactions in crystallized forms to guide polymorph design .

Q. How can stability and degradation products be monitored during storage?

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay variability : Standardize biological assays (e.g., fixed cell lines, consistent incubation times) .

- Structural analogs : Compare activity with related compounds (e.g., N-butyl vs. N-pentyl derivatives) to isolate substituent effects .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.